2-Methyl-6-nitro-1h-benzimidazol-1-ol
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Description
2-Methylbenzimidazole is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents . It can be used as a key precursor to synthesize substituted benzimidazo .
Synthesis Analysis
2-Methylbenzimidazole is synthesized by the condensation of o-phenylenediamine with acetic acid . The mixture of o-phenylenediamine and acetic acid is heated at 100°C for 2 hours and then cooled slowly. 10% sodium hydroxide solution is added slowly to the mixture until it is slightly alkaline .Molecular Structure Analysis
The molecular structure of 2-Methylbenzimidazole is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Benzimidazole derivatives, including 2-Methylbenzimidazole, are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical and Chemical Properties Analysis
2-Methylbenzimidazole appears as a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water and sodium hydroxide solution, but insoluble in benzene .Mechanism of Action
Safety and Hazards
Properties
CAS No. |
4615-69-4 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-hydroxy-2-methyl-6-nitrobenzimidazole |
InChI |
InChI=1S/C8H7N3O3/c1-5-9-7-3-2-6(11(13)14)4-8(7)10(5)12/h2-4,12H,1H3 |
InChI Key |
UWBNPKAUKQNJCM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1O)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=C(N1O)C=C(C=C2)[N+](=O)[O-] |
4615-69-4 | |
Origin of Product |
United States |
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